(5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
Description
Properties
IUPAC Name |
12-(4-fluoro-3-methylphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-10-6-12(3-4-14(10)17)23(21,22)20-11-2-5-16(20)13-8-18-9-19-15(13)7-11/h3-4,6,8-9,11,16H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADLONBVHACMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research studies.
Chemical Structure
The structural characteristics of the compound are pivotal in determining its biological activity. The compound features a tetrahydro structure with a sulfonyl group attached to a phenyl moiety. This configuration is believed to influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cell Proliferation Inhibition : Studies have shown that similar tetrahydropyrimidine derivatives inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells such as L1210 mouse leukemia cells .
The proposed mechanism of action involves interference with nucleic acid synthesis pathways. The compound may function as a prodrug that is converted into an active form within cells:
- Nucleotide Release : Research suggests that upon cellular uptake, the compound undergoes hydrolysis leading to the release of nucleotide analogs that inhibit DNA synthesis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Initial studies indicate favorable absorption characteristics with potential for oral bioavailability.
- Toxicity Profiles : Toxicological assessments are essential to determine safe dosage ranges and side effects. Preliminary data suggest manageable toxicity levels at therapeutic doses.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A study involving a related tetrahydropyrimidine demonstrated significant tumor regression in BRCA1/2 mutant breast cancer models when administered in combination with standard chemotherapy agents .
- Leukemia Models : In vitro studies have shown that compounds analogous to this compound effectively reduce cell viability in leukemia cell lines .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound can be compared to three structurally related molecules (Table 1):
Key Observations:
The thiazole-aryl substituent () introduces additional hydrogen-bonding and π-π stacking capabilities, which may favor kinase inhibition.
Stereochemical Specificity :
- The (5R,8S) configuration of the target compound contrasts with the racemic nature of S572-0341. Enantiopure derivatives often exhibit superior target selectivity and reduced off-target effects.
ADMET Profiles :
- S572-0341’s moderate logP (2.699) suggests favorable membrane permeability, whereas the target compound’s sulfonyl group may increase plasma protein binding, altering pharmacokinetics .
Research Findings and Limitations
- S572-0341 () has been characterized for its molecular weight (326.37) and logSw (-2.9358), indicating poor intrinsic solubility. Its carboxamide group may confer stability against metabolic degradation.
- The thiazole-containing analog () lacks detailed data due to accessibility constraints but represents a broader trend of heterocyclic modifications to enhance bioactivity.
- ChEMBL Database () highlights the need to consult large-scale bioactivity repositories for binding affinity data (e.g., IC₅₀, Ki) across protein targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
